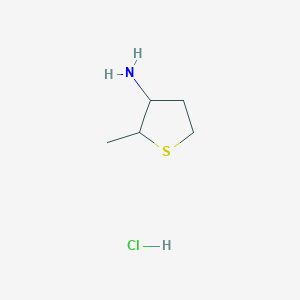

2-Methylthiolan-3-amine hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

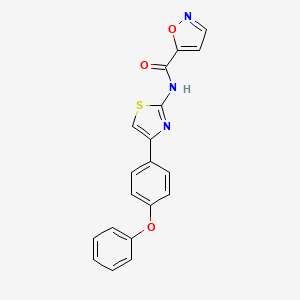

Vue d'ensemble

Description

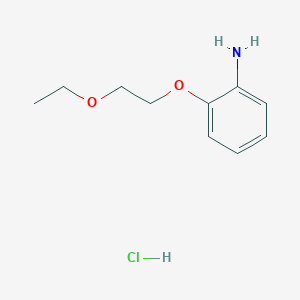

2-Methylthiolan-3-amine hydrochloride is a chemical compound with the molecular formula C5H12ClNS and a molecular weight of 153.67 . It is typically used for research purposes .

Molecular Structure Analysis

The molecular structure of this compound can be analyzed using various spectroscopic techniques. For instance, the N-H stretching absorption in the infrared spectrum can indicate the presence of amines . In the 1H NMR spectrum, the hydrogens attached to an amine typically appear at 0.5-5.0 ppm, depending on the amount of hydrogen bonding and the sample’s concentration .Chemical Reactions Analysis

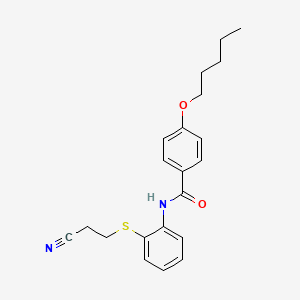

Amines, including this compound, can undergo several types of reactions. For instance, they can react with acid chlorides or acid anhydrides to form amides . Amines can also react with ketones and aldehydes to form imines .Physical and Chemical Properties Analysis

Amines, including this compound, have the ability to act as weak organic bases . They can accept a proton from water to form substituted ammonium ions and hydroxide ions . The boiling point of amines is typically higher than that of alkanes but lower than that of alcohols of comparable molar mass .Applications De Recherche Scientifique

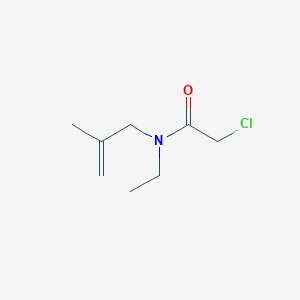

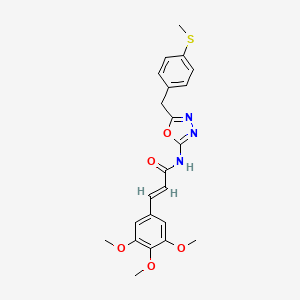

Chemical Synthesis and Catalysis

Research involving compounds related to 2-Methylthiolan-3-amine hydrochloride often focuses on chemical synthesis and catalysis. For instance, the study of isomeric distributions and catalyzed isomerization of cobalt(III) complexes with pentadentate macrocyclic ligands reveals the importance of hydrogen bonding in the reactivity of these complexes. This research has implications for the design and optimization of catalytic processes in chemical synthesis (Aullón et al., 2006).

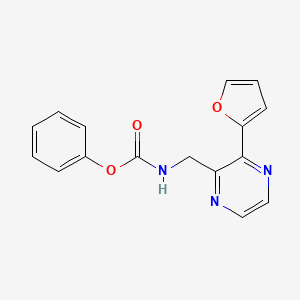

Organic Chemistry Reactions

Another application is in the field of organic chemistry, where compounds like (1,3-Dithiolan-2-yl)trimethylammonium iodide, obtained by methylation of similar structures, are used as electrophilic dithiolanylating reagents. This has implications for synthesizing N-dithiolanylated products through reactions with aromatic amines, providing a pathway for aldehyde synthesis compared to traditional methods like the Vilsmeier reaction (Hiratani et al., 1973).

Environmental Applications

In environmental science, the degradation of pollutants such as methyl parathion using hydrodynamic cavitation has been investigated, showing that additives can significantly enhance the degradation process. This research suggests potential applications of similar compounds in environmental remediation technologies (Patil & Gogate, 2012).

Materials Science

The conductance measurement of amine-terminated molecules, including studies on diamine molecule-Au junctions, indicates applications in materials science, particularly in the development of molecular electronics. The reduced variability of conductance measurements for certain linkages suggests a pathway for creating more reliable molecular circuits (Venkataraman et al., 2006).

Analytical Biochemistry

In analytical biochemistry, the modification of amino groups in proteins and peptides by similar compounds is studied for introducing thiol groups. This has implications for the development of bioconjugates, illustrating the compound's utility in biochemical labeling and modification techniques (Singh et al., 1996).

Propriétés

IUPAC Name |

2-methylthiolan-3-amine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11NS.ClH/c1-4-5(6)2-3-7-4;/h4-5H,2-3,6H2,1H3;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OFRLFFBWEJHZAC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(CCS1)N.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H12ClNS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

153.67 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1909311-78-9 |

Source

|

| Record name | 2-methylthiolan-3-amine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(1-(1-(4-fluorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)-2-(thiophen-2-yl)acetamide](/img/structure/B2746589.png)

![N-(2,4-dimethylphenyl)-N'-[2-(4-fluorophenyl)ethyl]ethanediamide](/img/structure/B2746592.png)

![2-(4-fluorophenyl)-7-[(3-methylbenzyl)amino]-6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2746593.png)

![7-[(4-fluorophenyl)methyl]-8-{[4-(2-fluorophenyl)piperazin-1-yl]methyl}-3-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2746594.png)

![2-[5-[(2-fluorophenyl)methylsulfanyl]-3-oxo-2H-imidazo[1,2-c]quinazolin-2-yl]-N-[(4-methoxyphenyl)methyl]acetamide](/img/structure/B2746595.png)

![5-chloro-4-({[(2,6-difluorobenzoyl)oxy]imino}methyl)-1,3-dimethyl-1H-pyrazole](/img/structure/B2746596.png)

![Tert-butyl (2S,4S)-2-[[[2-[ethyl(prop-2-enoyl)amino]acetyl]amino]methyl]-4-fluoropyrrolidine-1-carboxylate](/img/structure/B2746604.png)

![8-Methoxy-3-[7-(2-methylprop-2-enyloxy)-2-oxochromen-4-yl]chromen-2-one](/img/structure/B2746606.png)